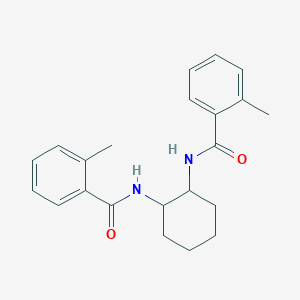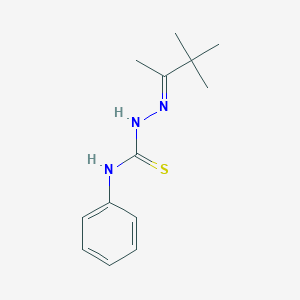![molecular formula C22H21ClN2O4S B322666 2-(4-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322666.png)
2-(4-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a sulfonylphenyl group, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-[(2,4-dimethylanilino)sulfonyl]aniline under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of sterol 14α-demethylase, affecting fungal cell membrane synthesis .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy structure.
2-(4-(4-Chlorophenoxy)phenyl)acetic acid: Another compound with a chlorophenoxy group, used in different applications.
Uniqueness
What sets 2-(4-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide apart is its unique combination of functional groups, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C22H21ClN2O4S |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-15-3-12-21(16(2)13-15)25-30(27,28)20-10-6-18(7-11-20)24-22(26)14-29-19-8-4-17(23)5-9-19/h3-13,25H,14H2,1-2H3,(H,24,26) |
InChI Key |
ODFGKSOJKHFFBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322583.png)
![2-(2-methylphenoxy)-N-(2-{[(2-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322586.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322588.png)
![N-[2-(2-furoylamino)cyclohexyl]-2-furamide](/img/structure/B322591.png)
![N-{2-[(diphenylacetyl)amino]cyclohexyl}-2,2-diphenylacetamide](/img/structure/B322592.png)
![2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322593.png)
![3-chloro-N-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-1-benzothiophene-2-carboxamide](/img/structure/B322594.png)
![2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322596.png)
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]cyclohexyl]urea](/img/structure/B322597.png)
![2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322599.png)
![2-nitro-N-{2-[({2-nitrophenyl}sulfonyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B322600.png)

![N-{2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]cyclohexyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B322606.png)

